molecular formula C9H16O3 B1197187 6-Acetoxy-4-methylhexanal CAS No. 79517-78-5

6-Acetoxy-4-methylhexanal

Cat. No.: B1197187
CAS No.: 79517-78-5
M. Wt: 172.22 g/mol
InChI Key: RGZPPOVGSPGORM-MRVPVSSYSA-N
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Description

6-Acetoxy-4-methylhexanal (CAS: 27872-59-9) is an aliphatic aldehyde derivative with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its structure features a hexenal backbone substituted with a methyl group at position 4 and an acetoxy group (-OAc) at position 6, resulting in the IUPAC name 6-(acetyloxy)-4-methyl-4-hexenal . The compound exists as a liquid under standard conditions and is characterized by its aldehyde functional group, which confers high reactivity in nucleophilic addition and oxidation reactions.

Properties

CAS No.

79517-78-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

[(3R)-3-methyl-6-oxohexyl] acetate

InChI

InChI=1S/C9H16O3/c1-8(4-3-6-10)5-7-12-9(2)11/h6,8H,3-5,7H2,1-2H3/t8-/m1/s1

InChI Key

RGZPPOVGSPGORM-MRVPVSSYSA-N

SMILES

CC(CCC=O)CCOC(=O)C

Isomeric SMILES

C[C@H](CCC=O)CCOC(=O)C

Canonical SMILES

CC(CCC=O)CCOC(=O)C

Synonyms

6-acetoxy-4-methylhexanal
6-acetoxy-4-methylhexylaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key differences between 6-Acetoxy-4-methylhexanal and two related compounds: 8-O-Acetylshanzhiside Methyl Ester () and Methyl 6-acetoxyhexanoate ().

Parameter This compound 8-O-Acetylshanzhiside Methyl Ester Methyl 6-acetoxyhexanoate
CAS Number 27872-59-9 Not explicitly listed (see ) 104954-58-7
Molecular Formula C₉H₁₄O₃ C₂₂H₃₂O₁₂ C₉H₁₆O₄
Molecular Weight (g/mol) 170.21 512.48 188.22
Functional Groups Aldehyde, acetoxy Cyclopenta[c]pyran ring, ester, acetyloxy, hydroxyl Ester, acetoxy
Physical Form Liquid (inferred) Powder Liquid (inferred)
Primary Applications Synthetic intermediate (proposed) Pharmacological research, reference standards, cosmetics Pharmaceutical intermediates, fine chemicals

Reactivity and Stability

  • This compound : The aldehyde group renders it prone to oxidation (e.g., forming carboxylic acids) and nucleophilic attacks, making it suitable for condensations or Grignard reactions. The acetoxy group may stabilize the molecule via electron-withdrawing effects but could hydrolyze under acidic/basic conditions .
  • The acetyloxy and ester groups may undergo hydrolysis, but the rigid cyclopenta[c]pyran ring likely reduces conformational flexibility, impacting reactivity .
  • Methyl 6-acetoxyhexanoate: As an ester, it is less reactive than aldehydes but undergoes hydrolysis to yield carboxylic acids or transesterification. The linear structure enhances solubility in non-polar solvents, favoring use in esterification workflows .

Key Research Findings

  • Synthetic Utility: this compound’s aldehyde group enables one-pot syntheses of α,β-unsaturated carbonyl compounds, a feature less accessible in ester-dominated analogs like Methyl 6-acetoxyhexanoate .
  • Stability Challenges : Compared to cyclic derivatives (e.g., 8-O-Acetylshanzhiside Methyl Ester), this compound requires stringent storage conditions (e.g., inert atmosphere) to prevent oxidation or polymerization .
  • Industrial Scalability: Methyl 6-acetoxyhexanoate’s commercial availability and ester stability make it preferable for large-scale manufacturing, whereas this compound’s niche applications limit its industrial adoption .

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